![molecular formula C18H19I2NO4 B14755452 O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine CAS No. 51-23-0](/img/structure/B14755452.png)
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is a chemical compound known for its unique structure and properties. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of hydroxy, propan-2-yl, and diiodo groups attached to the phenyl ring, which significantly influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting from L-tyrosine. The process includes iodination, hydroxylation, and alkylation reactions. The iodination is usually carried out using iodine or iodinating agents under controlled conditions to ensure selective substitution at the desired positions. Hydroxylation and alkylation are performed using appropriate reagents and catalysts to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, advanced catalysts, and efficient purification techniques to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the iodine sites, to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent or in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The hydroxy and diiodo groups play a crucial role in its binding affinity and activity. The compound may act by modulating enzyme activity, influencing signal transduction pathways, or altering gene expression.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent compound, which lacks the hydroxy, propan-2-yl, and diiodo groups.
3,5-Diiodo-L-tyrosine: A derivative with only the diiodo groups.
4-Hydroxy-3-(propan-2-yl)phenyl derivatives: Compounds with similar structures but different substituents.
Uniqueness
O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is unique due to the combination of hydroxy, propan-2-yl, and diiodo groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
51-23-0 |
|---|---|
分子式 |
C18H19I2NO4 |
分子量 |
567.2 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H19I2NO4/c1-9(2)12-8-11(3-4-16(12)22)25-17-13(19)5-10(6-14(17)20)7-15(21)18(23)24/h3-6,8-9,15,22H,7,21H2,1-2H3,(H,23,24)/t15-/m0/s1 |
InChI 键 |
RNNRJYLAQGIPJH-HNNXBMFYSA-N |
手性 SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)O |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


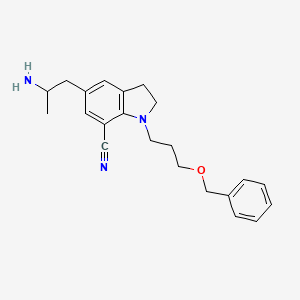
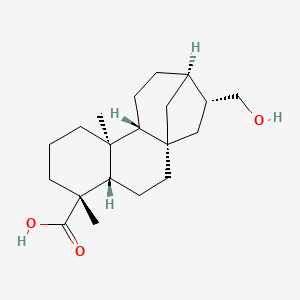
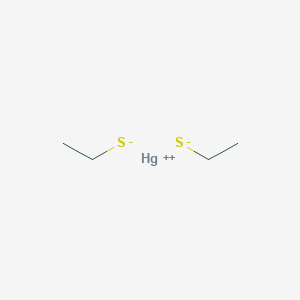
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)

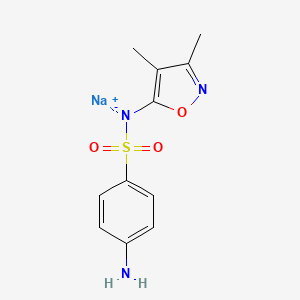

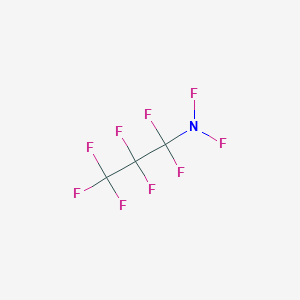

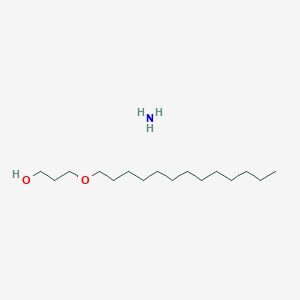

![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)

![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
